molecular formula C6H16N2O2S2 B14159081 2,7-Diamino-4,5-dithia-1,8-octanediol CAS No. 505-00-0

2,7-Diamino-4,5-dithia-1,8-octanediol

Cat. No.: B14159081
CAS No.: 505-00-0
M. Wt: 212.3 g/mol
InChI Key: GMYWIQKRNIZTOF-UHFFFAOYSA-N
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Description

2,7-Diamino-4,5-dithia-1,8-octanediol is a chemical compound with the molecular formula C6H16N2O2S2 and a molecular weight of 212.33 g/mol. It is characterized by the presence of two amino groups and two hydroxyl groups, along with a disulfide linkage, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-4,5-dithia-1,8-octanediol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-mercaptopropanol with an oxidizing agent to form the disulfide linkage. The reaction conditions often include a suitable solvent and temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4,5-dithia-1,8-octanediol undergoes various types of chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2,7-Diamino-4,5-dithia-1,8-octanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Diamino-4,5-dithia-1,8-octanediol involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. The amino and hydroxyl groups also contribute to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cystine: Contains a disulfide bond and two amino groups but lacks hydroxyl groups.

    Cysteine: Contains a thiol group instead of a disulfide bond and has one amino group.

    Glutathione: A tripeptide with a thiol group, involved in redox reactions.

Uniqueness

2,7-Diamino-4,5-dithia-1,8-octanediol is unique due to its combination of amino, hydroxyl, and disulfide functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it particularly valuable in redox chemistry and biochemistry .

Properties

CAS No.

505-00-0

Molecular Formula

C6H16N2O2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-amino-3-[(2-amino-3-hydroxypropyl)disulfanyl]propan-1-ol

InChI

InChI=1S/C6H16N2O2S2/c7-5(1-9)3-11-12-4-6(8)2-10/h5-6,9-10H,1-4,7-8H2

InChI Key

GMYWIQKRNIZTOF-UHFFFAOYSA-N

Canonical SMILES

C(C(CSSCC(CO)N)N)O

Origin of Product

United States

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